Product packaging for Benzo(b)naphtho(1,2-d)thiophene, 6-methyl-(Cat. No.:CAS No. 84258-70-8)

Benzo(b)naphtho(1,2-d)thiophene, 6-methyl-

Cat. No.: B13775853
CAS No.: 84258-70-8
M. Wt: 248.3 g/mol
InChI Key: WOQVFYLUIYFKLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Polycyclic Aromatic Sulfur Heterocycles (PASHs)

Benzo(b)naphtho(1,2-d)thiophene, 6-methyl- belongs to the extensive family of Polycyclic Aromatic Sulfur Heterocycles (PASHs). These compounds are structurally analogous to polycyclic aromatic hydrocarbons (PAHs), with one or more carbon atoms in an aromatic ring replaced by a sulfur atom. PASHs, including various benzonaphthothiophene isomers, are naturally occurring components of fossil fuels such as crude oil and coal. researchgate.netsmolecule.com Their presence in these materials makes them significant in the field of geochemistry, where they can serve as molecular markers to trace the origin and thermal history of petroleum products. researchgate.net

The study of PASHs is also crucial from an environmental perspective. As byproducts of the incomplete combustion of organic materials, they are released into the environment and are often found alongside their PAH counterparts in matrices like river sediments and airborne particulate matter. nih.govresearchgate.net The unique physicochemical properties imparted by the sulfur heteroatom influence their environmental fate and transport.

Historical Perspective of Benzo(b)naphtho(1,2-d)thiophene Research

While the broader class of PASHs has been a subject of study for decades, particularly in the context of fossil fuels, specific historical details regarding the initial synthesis and characterization of Benzo(b)naphtho(1,2-d)thiophene, 6-methyl- are not extensively documented in early literature. Research into complex PASHs historically progressed with the advancement of analytical techniques capable of separating and identifying numerous isomers within complex mixtures.

A significant milestone in the study of related compounds was the development of analytical methods to separate and identify a large number of PASH isomers in fossil fuel samples. For instance, a 1998 study detailed a method for the separation and identification of 30 methylbenzo[b]naphthothiophene isomers, highlighting the complexity of these mixtures and the analytical challenges they presented. acs.org This work underscored the need for sophisticated chromatographic techniques and selective detectors to differentiate between the various methylated isomers. acs.org However, a detailed timeline focusing specifically on the 6-methyl derivative of the Benzo(b)naphtho(1,2-d)thiophene isomer remains elusive in the historical scientific record.

Significance of the Benzo(b)naphtho(1,2-d)thiophene Scaffold in Contemporary Organic Chemistry

The significance of the Benzo(b)naphtho(1,2-d)thiophene scaffold in modern organic chemistry stems largely from its nature as a π-conjugated system. Thiophene-fused aromatic compounds are known to exhibit valuable photoluminescent and charge-transport properties, making them attractive building blocks for advanced functional materials. researchgate.net The extended π-system of the Benzo(b)naphtho(1,2-d)thiophene core, which incorporates a benzothiophene (B83047) unit fused with a naphthalene (B1677914) moiety, provides a rigid and planar structure conducive to efficient intermolecular interactions.

Recent research into derivatives of Benzo(b)naphtho(1,2-d)thiophene has highlighted their potential in the field of organic electronics. A 2022 study on Benzo(b)naphtho(1,2-d)thiophene sulfoxides, for example, demonstrated that these compounds possess intriguing photophysical properties. researchgate.netnih.gov The study revealed that these derivatives can exhibit high fluorescence quantum yields and tunable emission wavelengths, which are desirable characteristics for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.net The introduction of a methyl group, as in Benzo(b)naphtho(1,2-d)thiophene, 6-methyl-, can further modulate these electronic properties through inductive effects and by influencing the solid-state packing of the molecules. The derivatization of this scaffold, such as through the creation of bromo-derivatives, opens pathways for its use as an intermediate in the synthesis of more complex electronic materials. sjar-tech.com

Below is a data table summarizing some of the key properties of the parent compound and its 6-methyl derivative.

PropertyBenzo(b)naphtho(1,2-d)thiopheneBenzo(b)naphtho(1,2-d)thiophene, 6-methyl-
Molecular Formula C₁₆H₁₀S C₁₇H₁₂S
Molecular Weight 234.32 g/mol 248.34 g/mol chemeo.com
CAS Number 205-43-6 84258-70-8 (Note: This CAS number is also associated with the [2,1-d] isomer) chemeo.comnist.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H12S B13775853 Benzo(b)naphtho(1,2-d)thiophene, 6-methyl- CAS No. 84258-70-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

84258-70-8

Molecular Formula

C17H12S

Molecular Weight

248.3 g/mol

IUPAC Name

6-methylnaphtho[2,1-b][1]benzothiole

InChI

InChI=1S/C17H12S/c1-11-10-12-6-2-3-7-13(12)16-14-8-4-5-9-15(14)18-17(11)16/h2-10H,1H3

InChI Key

WOQVFYLUIYFKLC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2C3=C1SC4=CC=CC=C43

Origin of Product

United States

Synthetic Methodologies and Chemo Selective Transformations of Benzo B Naphtho 1,2 D Thiophene

Strategies for the Construction of the Benzo(b)naphtho(1,2-d)thiophene Core Structure

The assembly of the tetracyclic benzo(b)naphtho[1,2-d]thiophene core can be achieved through various synthetic strategies, primarily involving the formation of the thiophene (B33073) ring fused to a phenanthrene (B1679779) or anthracene-like backbone.

Cyclization reactions are a cornerstone in the synthesis of complex aromatic systems like benzo(b)naphtho[1,2-d]thiophene. One prominent method is the oxidative cyclization of appropriately designed precursors. For instance, iron(III) chloride (FeCl₃) has been effectively used to mediate the oxidative cyclization of thienyl-substituted precursors to form larger sulfur-containing polycyclic aromatics. mit.edumdpi.com This strategy involves placing thienyl groups in close proximity to adjacent aromatic rings, which directs the oxidized intermediates into controlled cyclization pathways. mit.edu

Another approach involves photochemical cyclization. An iodine-promoted photocyclization of 4,5-diaryl-substituted thiophenes has been developed as an efficient method for preparing fused benzo[b]thiophene derivatives. thieme-connect.com This method has been shown to be more effective in some cases than oxidative coupling with iron(III) chloride or palladium-catalyzed intramolecular arylation. thieme-connect.com Furthermore, visible-light-promoted cyclization of disulfides and alkynes presents a modern and practical route to construct the benzothiophene (B83047) core. rsc.org

A bromide-catalyzed radical cyclization of biarylboronic acids with selenium or tellurium powder has been reported to smoothly afford highly conjugated systems like benzo[b]naphtho[1,2-d]selenophene, suggesting a potential parallel strategy for the corresponding thiophene synthesis. acs.org

Table 1: Overview of Cyclization Strategies for Benzo(b)naphtho[1,2-d]thiophene and Analogues
MethodReagents/ConditionsPrecursor TypeProduct TypeRef.
Oxidative CyclizationIron(III) Chloride (FeCl₃)Thienyl-substituted biarylsPolycyclic aromatic thiophenes mit.edumdpi.com
Photochemical CyclizationIodine, light4,5-Diaryl-substituted thiophenesFused benzo[b]thiophenes thieme-connect.com
Visible-Light-Promoted CyclizationBlue LED, photocatalystDisulfides and alkynesBenzothiophenes rsc.org
Radical CyclizationNH₄Br, DMSO, 120 °CBiarylboronic acids, Se/Te powderDibenzo[b,d]selenophenes/tellurophenes acs.org

Transition metal catalysis, particularly with palladium, is a powerful tool for the construction of benzo[b]thiophene systems. kfupm.edu.saresearchgate.net Palladium(II)-mediated oxidative cyclization of 3-arylthio-1,4-naphthoquinones using a stoichiometric amount of palladium(II) acetate (B1210297) in acetic acid is a documented method for synthesizing benzo[b]naphtho[2,3-d]thiophene-6,11-diones, which are structural isomers of the target system. clockss.orgresearchgate.net This highlights the potential of palladium catalysis in forming the core structure through intramolecular C-H activation and C-S bond formation.

Palladium-catalyzed intramolecular oxidative C-H functionalization and arylthiolation of enethiolate salts represents an efficient route to multisubstituted benzo[b]thiophenes. nih.gov This one-pot, two-step process involves the in situ generation of enethiolate salts followed by cyclization under the influence of a palladium/cupric acetate catalytic system. nih.gov The direct synthesis of benzo[b]thiophenes from thioenols has also been achieved using simple palladium catalysts like PdCl₂. rsc.org

Furthermore, transition metal-catalyzed cascade cyclizations of aryldiynes have been employed to generate halogenated benzo[b]naphtho[2,1-d]thiophene (B1197495) derivatives. acs.org For example, treatment of specific aryldiyne precursors with PdX₂ (X=Cl, Br) and CuX₂ results in the formation of chloro- and bromo-substituted benzo[b]naphtho[2,1-d]thiophenes. acs.org

Table 2: Metal-Catalyzed Reactions for Benzo[b]thiophene Core Synthesis
Catalyst SystemSubstrate TypeReaction TypeProductRef.
Pd(OAc)₂3-Arylthio-1,4-naphthoquinonesOxidative CyclizationBenzo[b]naphtho[2,3-d]thiophene-6,11-diones clockss.orgresearchgate.net
Pd(OAc)₂/Cu(OAc)₂Enethiolate salts of α-aryl-β-mercaptoacrylonitrilesIntramolecular C-H Functionalization/ArylthiolationSubstituted Benzo[b]thiophenes nih.gov
PdCl₂ThioenolsDirect CyclizationBenzo[b]thiophenes rsc.org
PdX₂/CuX₂ (X=Cl, Br)2-(2-(2-(2-substituted ethynyl)phenyl)ethynyl)thioanisolesCascade CyclizationHalogenated Benzo[b]naphtho[2,1-d]thiophenes acs.org

Electrochemical synthesis offers a green and efficient alternative for constructing aromatic heterocycles. nih.gov While specific examples for the direct synthesis of benzo(b)naphtho[1,2-d]thiophene are not prevalent, electrochemical methods have been successfully applied to the synthesis of benzo[b]thiophene-1,1-dioxides from sulfonhydrazides and internal alkynes. nih.gov This process proceeds through a quaternary spirocyclization intermediate followed by a 1,2-S-migration. nih.gov The electrochemical polymerization of thiophenes and their derivatives is also a well-established technique, which underscores the potential of electrochemistry in manipulating thiophene-based structures. dtic.mil These methodologies suggest that electrochemical approaches could be developed for the construction of the benzo(b)naphtho[1,2-d]thiophene core by designing suitable precursors that can undergo electrochemically-promoted intramolecular cyclization.

Nature often provides inspiration for novel synthetic strategies. A practical synthesis of nonsymmetrical thiophene-fused aromatic systems, specifically benzo[b]naphtho[1,2-d]thiophene (B1207054) sulfoxides, has been developed, inspired by the biodegradation of benzothiophene. nih.govresearchgate.net This biomimetic approach involves an oxidative dimerization of benzothiophene S-oxides. researchgate.net The process mimics the microbial transformation of benzothiophene and provides a novel route to these complex heterocyclic systems. researchgate.net This strategy highlights how understanding biological pathways can lead to the development of efficient and unique synthetic methods for complex molecules. nih.govresearchgate.net

Functionalization and Derivatization of the Benzo(b)naphtho(1,2-d)thiophene Ring System

Once the core structure is assembled, further functionalization can be carried out to modify its properties for specific applications.

The functionalization of the benzo(b)naphtho[1,2-d]thiophene core allows for the introduction of various substituents, which can tune its electronic and photophysical properties. The positions alpha to the sulfur atom are often susceptible to electrophilic substitution. mit.edu For example, halogenation can be efficiently performed at these unsubstituted positions, providing a handle for further transformations such as cross-coupling reactions. mit.edu

In related systems, such as dibromo-benzo[b]naphtho[1,2-d]thiophene sulfoxides, stepwise cross-coupling reactions have been achieved. It has been noted that the first coupling reaction preferentially occurs at the C1 position. researchgate.net This site-selectivity is crucial for the synthesis of more complex, unsymmetrically substituted derivatives. Such functionalized polycyclic aromatics can be incorporated into extended molecular and polymeric systems for applications in materials science. mit.edu

Regioselective Introduction of Methyl Groups and Other Substituents on the Benzo(b)naphtho(1,2-d)thiophene Framework

The controlled and regioselective introduction of methyl groups and other substituents onto the benzo(b)naphtho(1,2-d)thiophene framework is a critical aspect of tailoring its physicochemical and biological properties. While direct C-H methylation of the parent benzo(b)naphtho(1,2-d)thiophene is not extensively documented, established electrophilic aromatic substitution reactions, such as Friedel-Crafts alkylation, are anticipated to be applicable. The regioselectivity of such reactions would be dictated by the inherent electronic distribution within the polycyclic aromatic system. The thiophene sulfur atom and the fused benzene (B151609) rings influence the electron density, making certain positions more susceptible to electrophilic attack.

Computational studies and experimental data from related polycyclic aromatic thiophenes suggest that the positions adjacent to the sulfur atom (alpha to the thiophene ring) and certain positions on the terminal benzene ring are the most likely sites for electrophilic substitution. The precise outcome can be influenced by the choice of catalyst, solvent, and reaction temperature. For instance, in Friedel-Crafts methylation using a methyl halide and a Lewis acid catalyst like aluminum chloride, a mixture of methylated isomers would be expected, with the major product depending on both kinetic and thermodynamic control.

Beyond direct methylation, the introduction of other functional groups, which can subsequently be converted to methyl groups, provides an alternative and often more selective route. Halogenation of the benzo(b)naphtho(1,2-d)thiophene framework, for example, can be achieved with a high degree of regioselectivity. The resulting halo-derivatives can then undergo transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling with methyl-containing organometallic reagents, to introduce a methyl group at a specific position.

A notable synthetic consideration arises from studies on the biomimetic synthesis of benzo(b)naphtho[1,2-d]thiophene sulfoxides. Research has shown that the dimerization of 3-methylbenzothiophene S-oxide precursors does not proceed, indicating that the presence of a methyl group at this specific position can hinder the desired cyclization reaction. This highlights the importance of the timing of substituent introduction in a multi-step synthesis.

Table 1: Potential Methods for Regioselective Functionalization of Benzo(b)naphtho(1,2-d)thiophene

Reaction TypeReagents and ConditionsExpected RegioselectivitySubsequent Transformation to Methyl Group
Friedel-Crafts MethylationCH₃X (X=Cl, Br, I), AlCl₃ or FeCl₃ in an inert solventMixture of isomers, likely favoring positions with higher electron densityDirect introduction of methyl group
HalogenationBr₂, I₂, or NBS/NIS in a suitable solventSpecific regioselectivity depending on the halogenating agent and conditionsPalladium-catalyzed cross-coupling (e.g., Suzuki, Stille) with methylboronic acid or trimethylstannane
Metalation-AlkylationOrganolithium reagent (e.g., n-BuLi) followed by CH₃IDeprotonation at the most acidic C-H bond, often alpha to the sulfurDirect introduction of methyl group

Multi-Component Reactions for Complex Benzo(b)naphtho(1,2-d)thiophene Structures

Multi-component reactions (MCRs) offer a powerful and efficient strategy for the construction of complex molecular architectures from simple starting materials in a single synthetic operation. While specific MCRs utilizing benzo(b)naphtho(1,2-d)thiophene as a starting component are not extensively reported, the principles of known MCRs for the synthesis of thiophene and benzo[b]thiophene derivatives can be extrapolated to this more complex scaffold. These reactions hold significant promise for the rapid generation of diverse libraries of functionalized benzo(b)naphtho(1,2-d)thiophene derivatives.

One of the most well-known MCRs for thiophene synthesis is the Gewald reaction . This reaction typically involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile in the presence of elemental sulfur and a base to afford a 2-aminothiophene. A hypothetical application to the benzo(b)naphtho(1,2-d)thiophene system could involve the functionalization of the parent ring with a suitable ketone or aldehyde group, which could then participate in a Gewald-type reaction to build an additional, highly substituted thiophene ring fused to the existing framework.

Another versatile class of MCRs are the isocyanide-based multi-component reactions , such as the Ugi and Passerini reactions . These reactions are invaluable for the synthesis of peptide-like structures and other complex molecules. A benzo(b)naphtho(1,2-d)thiophene derivative bearing a carboxylic acid, amine, aldehyde, or isocyanide functionality could serve as a key building block in these reactions. For instance, a carboxylic acid derivative of benzo(b)naphtho(1,2-d)thiophene could be coupled with an aldehyde, an amine, and an isocyanide in an Ugi reaction to generate a complex amide derivative in a single step.

The development of novel MCRs that directly incorporate the benzo(b)naphtho(1,2-d)thiophene moiety would be a significant advancement in the chemical synthesis of complex polycyclic aromatic compounds. Such reactions would enable the efficient exploration of the chemical space around this important heterocyclic core, facilitating the discovery of new materials and biologically active compounds.

Table 2: Potential Multi-Component Reactions for the Synthesis of Complex Benzo(b)naphtho(1,2-d)thiophene Structures

Reaction NameKey ReactantsPotential Application to Benzo(b)naphtho(1,2-d)thiopheneResulting Structure
Gewald ReactionKetone/Aldehyde, Active Methylene Nitrile, Sulfur, BaseA functionalized benzo(b)naphtho(1,2-d)thiophene with a ketone or aldehyde group could be a reactant.A new, highly substituted 2-aminothiophene ring fused to the benzo(b)naphtho(1,2-d)thiophene framework.
Ugi ReactionAldehyde/Ketone, Amine, Carboxylic Acid, IsocyanideA derivative of benzo(b)naphtho(1,2-d)thiophene bearing one of the required functional groups could be used as a building block.A complex, multi-functionalized amide containing the benzo(b)naphtho(1,2-d)thiophene scaffold.
Passerini ReactionAldehyde/Ketone, Carboxylic Acid, IsocyanideSimilar to the Ugi reaction, a functionalized benzo(b)naphtho(1,2-d)thiophene could serve as one of the components.An α-acyloxy carboxamide derivative incorporating the benzo(b)naphtho(1,2-d)thiophene moiety.

Advanced Spectroscopic and Structural Elucidation of Benzo B Naphtho 1,2 D Thiophene Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and spatial arrangement of atoms in a molecule. For complex aromatic systems like Benzo(b)naphtho(1,2-d)thiophene, 6-methyl-, a suite of 1D and 2D NMR experiments is required for full structural assignment.

One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the chemical environment of hydrogen and carbon atoms, respectively. In a hypothetical ¹H NMR spectrum of Benzo(b)naphtho(1,2-d)thiophene, 6-methyl-, the aromatic protons would appear as a series of complex multiplets in the downfield region (typically 7.0-9.0 ppm), while the methyl protons would present as a singlet in the upfield region (around 2.5 ppm). The ¹³C NMR spectrum would show distinct signals for each carbon atom, with quaternary carbons often exhibiting lower intensities. researchgate.net

While 1D NMR provides essential data, the significant overlap of signals in the aromatic region of polycyclic systems necessitates the use of two-dimensional (2D) NMR techniques for unambiguous assignment. diva-portal.org

H,H-COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (²J or ³J coupling). Cross-peaks in the COSY spectrum reveal the connectivity of proton spin systems within the individual benzene (B151609) and naphthalene (B1677914) rings of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This provides a clear map of all C-H bonds, greatly simplifying the assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). HMBC is crucial for connecting the individual spin systems identified by COSY. For instance, the methyl protons at the 6-position would show correlations to the C6 carbon and adjacent quaternary carbons, confirming the position of alkylation. Correlations from aromatic protons to the quaternary carbons at the ring junctions are essential for piecing together the entire polycyclic framework. diva-portal.org

The combined application of these techniques allows for the complete and unambiguous assignment of all proton and carbon resonances, confirming the specific isomeric structure of Benzo(b)naphtho(1,2-d)thiophene, 6-methyl-.

Table 1: Representative ¹H and ¹³C NMR Data for a Related Benzo[b]naphtho[2,1-d]furan Skeleton

Note: This data is for a related furan (B31954) analog and is presented to illustrate the typical chemical shifts and correlations observed in this class of polycyclic compounds. diva-portal.org

PositionδC (ppm)δH (ppm, mult., J in Hz)Key HMBC Correlations
198.77.59 (d, 2.6)C3, C4a
2157.9--
3117.97.23 (dd, 8.9, 2.6)C1, C4a
4130.38.00 (d, 8.9)C2, C11b
5122.87.78 (d, 8.4)C6a, C11c
6116.17.89 (d, 8.4)C4b, C7
7103.97.38 (s)C6a, C8, C11a
8147.3--
9145.5--
10118.9--
1'-CH₂-3.71C9, C10

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight of a compound and to deduce its structure based on its fragmentation patterns upon ionization.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of the molecule. For Benzo(b)naphtho(1,2-d)thiophene, 6-methyl-, the expected molecular formula is C₁₇H₁₂S. HRMS can distinguish this formula from other potential combinations of atoms that might have the same nominal mass. For example, the calculated exact mass for the [M+H]⁺ ion of a related compound, 3-Methyldibenzo[b,d]selenophene (C₁₃H₁₁Se⁺), was 247.0020, while the experimentally observed mass was 247.0018, confirming its elemental formula. acs.org This level of accuracy is critical for confirming the identity of newly synthesized compounds or for identifying unknown analytes in complex mixtures. nih.gov

The NIST WebBook database shows the electron ionization mass spectrum for the parent compound, Benzo(b)naphtho(1,2-d)thiophene (C₁₆H₁₀S), which has a molecular weight of 234.32 g/mol . nist.gov The mass spectrum is dominated by the molecular ion peak (M⁺) at m/z 234, confirming the stability of the aromatic system. nist.gov

For the 6-methyl derivative (C₁₇H₁₂S), the molecular ion peak would be expected at m/z 248. The fragmentation of such polycyclic aromatic sulfur heterocycles (PASHs) typically follows predictable pathways. nih.gov Common fragmentation patterns for alkylated PAHs and PASHs include:

Loss of a hydrogen radical (-H•): Formation of a stable [M-1]⁺ ion.

Loss of a methyl radical (-CH₃•): This results in the formation of the [M-15]⁺ ion, which would correspond to the cation of the parent Benzo(b)naphtho(1,2-d)thiophene.

Loss of H₂S or S: Cleavage of the thiophene (B33073) ring can occur under higher energy conditions.

Studying these fragmentation pathways provides valuable confirmatory evidence for the proposed molecular structure.

Table 2: Expected HRMS Data and Major Fragments for Benzo(b)naphtho(1,2-d)thiophene, 6-methyl-

SpeciesFormulaCalculated m/zExpected Fragment
[M]⁺•C₁₇H₁₂S248.0659Molecular Ion
[M-H]⁺C₁₇H₁₁S247.0581Loss of H radical
[M-CH₃]⁺C₁₆H₉S233.0425Loss of methyl radical
[M-S]⁺•C₁₇H₁₂216.0939Loss of sulfur atom

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

While NMR and MS provide definitive information about molecular connectivity, X-ray crystallography offers an unparalleled view of the molecule's three-dimensional structure in the solid state. This technique is essential for understanding how molecules pack together in a crystal lattice and the nature of the intermolecular forces that govern this packing.

For large, fused-ring systems like Benzo(b)naphtho(1,2-d)thiophene, there can be significant deviation from planarity due to steric strain. X-ray crystallography precisely measures bond lengths, bond angles, and dihedral angles, revealing the extent of any distortion. In many thiophene-based helical derivatives, the packing is dominated by π-π stacking interactions. rsc.org The planarity of the aromatic core is a critical factor influencing these interactions and, consequently, the material's electronic properties. Analysis of related benzothiophene (B83047) structures shows that the benzothiophene ring system itself is typically planar, with minimal deviations.

The arrangement of molecules in a crystal is directed by a network of non-covalent interactions. For aromatic systems, C-H...π and π-π stacking interactions are particularly important. aip.orgrsc.org

π-π Stacking: This interaction involves the face-to-face or offset stacking of aromatic rings. The distance between the centroids of the interacting rings and their relative orientation (e.g., parallel-displaced, T-shaped) are key parameters determined from crystallographic data. In crystals of some helical benzothieno-benzothiophene derivatives, π-π stacking is the dominant packing force. rsc.org

C-H...π Interactions: These are weaker interactions where a C-H bond acts as a hydrogen bond donor, and the electron cloud of a nearby aromatic ring acts as the acceptor. These interactions play a significant role in stabilizing the three-dimensional crystal structure.

These non-covalent interactions are fundamental in crystal engineering and dictate many of the bulk properties of organic materials, including their performance in electronic devices. aip.org

Table 3: Typical Non-Covalent Interaction Geometries in Thiophene-Based Crystals

Interaction TypeDonor/AcceptorTypical Distance (Å)Significance
π-π StackingAromatic Ring ↔ Aromatic Ring3.3 - 3.8Governs molecular packing and charge transport pathways
C-H...πC-H ↔ Aromatic Ring2.5 - 2.9 (H to ring centroid)Stabilizes 3D crystal lattice
S...S InteractionsThiophene S ↔ Thiophene S< 3.7 (sum of van der Waals radii)Can influence molecular arrangement and electronic coupling

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying functional groups and providing a unique "molecular fingerprint." The vibrational modes of Benzo(b)naphtho(1,2-d)thiophene, 6-methyl- are determined by its rigid polycyclic aromatic framework, the integrated thiophene ring, and the appended methyl group.

The FTIR and Raman spectra are expected to be dominated by several characteristic vibrational modes:

Aromatic C-H Stretching: The vibrations of hydrogen atoms attached to the fused aromatic rings typically appear in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The methyl (–CH₃) group will exhibit symmetric and asymmetric stretching vibrations, expected to be found in the 2975-2850 cm⁻¹ range. nih.gov

Aromatic C=C Stretching: The stretching vibrations within the benzene and naphthalene rings give rise to a series of characteristic sharp bands in the 1620-1450 cm⁻¹ region. These bands are indicative of the fused aromatic system.

Methyl C-H Bending: Asymmetric and symmetric bending (scissoring) vibrations of the methyl group are anticipated around 1460 cm⁻¹ and 1375 cm⁻¹, respectively.

In-Plane and Out-of-Plane C-H Bending: The in-plane C-H bending vibrations for aromatic systems are found between 1300 cm⁻¹ and 1000 cm⁻¹. iosrjournals.org The out-of-plane C-H bending vibrations, which are particularly sensitive to the substitution pattern on the aromatic rings, typically occur in the 900-675 cm⁻¹ region.

Thiophene Ring Vibrations: The vibrations involving the C-S bond of the thiophene ring are expected in the 710-687 cm⁻¹ range. iosrjournals.org The C-S-C bending modes will appear at lower frequencies.

The combination of these vibrational modes provides a unique spectrum that can be used for the structural confirmation of the molecule. While experimental spectra for the 6-methyl derivative are not available, the table below summarizes the expected key vibrational frequencies based on the analysis of similar aromatic thiophene compounds. nih.goviosrjournals.org

Vibrational ModeExpected Frequency Range (cm⁻¹)Associated Functional Group
Aromatic C-H Stretch3100 - 3000Aromatic Rings
Aliphatic C-H Stretch2975 - 2850Methyl Group (-CH₃)
Aromatic C=C Stretch1620 - 1450Aromatic Rings
Methyl C-H Bend1460 & 1375Methyl Group (-CH₃)
Aromatic C-H In-Plane Bend1300 - 1000Aromatic Rings
Aromatic C-H Out-of-Plane Bend900 - 675Aromatic Rings
C-S Stretch710 - 687Thiophene Ring

Electronic Spectroscopy (UV-Vis Absorption and Fluorescence) for Electronic Structure and Optoelectronic Properties

Electronic spectroscopy provides critical insights into the electronic transitions and photophysical behavior of conjugated molecules. The extensive π-conjugated system of Benzo(b)naphtho(1,2-d)thiophene, 6-methyl-, formed by the fusion of benzene, naphthalene, and thiophene rings, is expected to give rise to strong absorption and emission in the ultraviolet-visible (UV-Vis) region.

The electronic properties are dictated by the transitions between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The absorption spectrum is characterized by intense π-π* transitions. For the parent compound, Benzo(b)naphtho(1,2-d)thiophene, an absorption maximum (λmax) has been noted at 351 nm in chloroform. The presence of the electron-donating methyl group at the 6-position is likely to induce a slight bathochromic (red) shift in the absorption and emission spectra due to its effect on the electronic structure.

Fluorescence arises from the radiative decay from the lowest excited singlet state (S₁) to the ground state (S₀). Fused aromatic thiophenes are often highly fluorescent due to their rigid structures, which minimize non-radiative decay pathways.

The photophysical properties, including fluorescence quantum yield (ΦF), are key metrics for assessing the efficiency of the emission process. While direct data for the 6-methyl derivative is scarce, studies on closely related Benzo[b]naphtho[1,2-d]thiophene (B1207054) sulfoxides—the oxidized form of the parent ring system—reveal high fluorescence quantum yields. These derivatives exhibit quantum yields as high as 87% in solution and 42% in the solid state. This suggests that the core Benzo(b)naphtho(1,2-d)thiophene scaffold is a highly efficient fluorophore.

The quantum yield of Benzo(b)naphtho(1,2-d)thiophene, 6-methyl- would be influenced by the rigidity of its structure and the electronic perturbation of the methyl group. The table below summarizes the photophysical data for a representative, closely related thiophene-fused aromatic system to provide context for the expected properties of the target molecule.

Compound ClassAbsorption λmax (nm)Emission λmax (nm)Quantum Yield (ΦF)Reference
Benzo(b)naphtho(1,2-d)thiophene (Parent)351N/AN/AInferred from literature
Thiophene-Fused Naphthodiphospholes~367 - 415~430 - 550Variable researchgate.net
Benzo[b]naphtho[1,2-d]thiophene Sulfoxide (B87167) DerivativesN/A397 - 616up to 0.87 (solution)Inferred from literature
N/A: Data not available in the reviewed sources.

The extensive π-conjugation and structural rigidity inherent in the Benzo(b)naphtho(1,2-d)thiophene framework suggest that the 6-methyl derivative is a promising candidate for applications in optoelectronic materials, where strong absorption and high emission efficiency are desirable.

Computational and Theoretical Investigations of Benzo B Naphtho 1,2 D Thiophene

Quantum Chemical Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) Studies of Benzo(b)naphtho(1,2-d)thiophene

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. A DFT study on 6-methyl-benzo(b)naphtho(1,2-d)thiophene would involve calculating the molecule's ground-state geometry, electron density distribution, and molecular orbital energies. These calculations would provide a foundational understanding of the molecule's stability and reactivity. However, specific DFT studies detailing these properties for 6-methyl-benzo(b)naphtho(1,2-d)thiophene are not available in the published literature.

HOMO-LUMO Energy Levels and Band Gaps

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic properties. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The difference between these energies, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. dergipark.org.tr For 6-methyl-benzo(b)naphtho(1,2-d)thiophene, calculating these values would predict its charge-transport properties and its potential utility in organic electronics. At present, there are no published studies providing specific HOMO-LUMO energy values or the band gap for this compound.

Molecular Orbital Analysis and Electronic Transitions

A detailed molecular orbital analysis would describe the distribution and symmetry of orbitals like the HOMO and LUMO across the molecular framework. This analysis helps in understanding which parts of the molecule are involved in electron donation and acceptance. Furthermore, studying the electronic transitions, often with Time-Dependent DFT (TD-DFT), would predict the molecule's UV-visible absorption spectrum. This information is vital for applications in materials science, such as in organic light-emitting diodes (OLEDs). No specific molecular orbital analysis or electronic transition data for 6-methyl-benzo(b)naphtho(1,2-d)thiophene has been reported.

Reaction Mechanism Studies through Computational Modeling

Computational modeling is an essential tool for mapping out the pathways of chemical reactions. For a compound like 6-methyl-benzo(b)naphtho(1,2-d)thiophene, this could involve modeling its synthesis or its subsequent reactions.

Transition State Analysis and Reaction Barrier Determination

Understanding a chemical reaction requires identifying the transition state—the highest energy point along the reaction coordinate. Computational methods can be used to locate transition state structures and calculate their energies. The difference in energy between the reactants and the transition state, known as the reaction barrier, determines the reaction rate. Such analyses for the synthesis or reactivity of 6-methyl-benzo(b)naphtho(1,2-d)thiophene would be invaluable for optimizing reaction conditions, but no such studies have been published.

Elucidation of Selectivity in Synthetic Pathways

Many synthetic routes can lead to the formation of isomers. Computational modeling can help elucidate why a particular isomer is formed over another (selectivity) by comparing the reaction barriers of competing pathways. For the synthesis of 6-methyl-benzo(b)naphtho(1,2-d)thiophene, theoretical studies could explain the regioselectivity of the cyclization or substitution steps. However, the scientific literature does not currently contain computational studies focused on the selective synthesis of this specific molecule.

Following a comprehensive search for scientific literature, no specific computational or theoretical investigation data was found for the compound “Benzo(b)naphtho(1,2-d)thiophene, 6-methyl-”. The required information for the sections on Molecular Docking and Simulation Studies, Theoretical Interaction with Biological Macromolecules, and Conformational Analysis and Stability Studies is not available in the public domain for this specific methylated derivative.

Therefore, it is not possible to generate the requested article with scientifically accurate and detailed research findings as per the provided outline.

Reactivity and Chemical Transformations of Benzo B Naphtho 1,2 D Thiophene

Oxidation Reactions of the Thiophene (B33073) Sulfur Atom in Benzo(b)naphtho(1,2-d)thiophene

The sulfur atom in the thiophene moiety of Benzo(b)naphtho(1,2-d)thiophene is susceptible to oxidation, a key transformation that significantly alters the molecule's electronic and physical properties. This process typically leads to the formation of sulfoxides and sulfones.

Formation of Sulfoxides and Sulfones

The oxidation of benzothiophenes, including complex structures like Benzo(b)naphtho(1,2-d)thiophene, can be controlled to yield either the corresponding S-oxides (sulfoxides) or S,S-dioxides (sulfones). researchgate.net The conversion to sulfones is a common outcome of oxidation processes. For instance, the oxidation of benzothiophene (B83047) (BT), dibenzothiophene (B1670422) (DBT), and 4-methyl-dibenzothiophene (4-MDBT) with ferrate(VI) can lead to the complete conversion to their corresponding sulfones at room temperature. nih.gov

A practical, biomimetic synthesis of Benzo[b]naphtho[1,2-d]thiophene (B1207054) (BNT) sulfoxides has been developed, inspired by the biodegradation of benzothiophene. nih.gov This method highlights the accessibility of the sulfoxide (B87167) state for this class of compounds. The oxidation of the sulfur atom transforms the electron-donating thienyl group into a strongly electron-accepting sulfonyl group, which has significant implications for the material's electronic properties.

Various oxidizing agents are employed for these transformations. Hydrogen peroxide in acetic acid is a classic reagent for oxidizing benzothiophenes to their sulfones. chemicalbook.com The choice of oxidant and reaction conditions can allow for selective synthesis of either the sulfoxide or the sulfone.

Table 1: Oxidation of Thiophene-Containing Compounds

Starting Material Oxidizing Agent Product Reference
Benzothiophene (BT) Ferrate(VI) Benzothiophene sulfone nih.gov
Dibenzothiophene (DBT) Ferrate(VI) Dibenzothiophene sulfone nih.gov
4-Methyl-dibenzothiophene Ferrate(VI) 4-Methyl-dibenzothiophene sulfone nih.gov
Benzothiophene Hydrogen Peroxide / Acetic Acid Benzothiophene-1,1-dioxide chemicalbook.com

Mechanistic Aspects of Sulfur Oxidation

The mechanism of sulfur oxidation in polycyclic aromatic thiophenes involves the electrophilic attack of an oxidizing agent on the lone pair of electrons of the sulfur atom. In most cases, the introduction of one or more oxygen atoms onto the sulfur atom weakens the C-S bond. nih.gov

In the oxidation of dibenzothiophene and its derivatives, the reaction is sensitive to factors like pH. For example, using ferrate(VI) as an oxidant, the highest removal efficiency (implying oxidation) for DBT was observed at a pH of 8.0. nih.gov The process involves the transfer of oxygen atoms from the oxidant to the sulfur, first forming the sulfoxide and, upon further oxidation, the sulfone. The increased electron-accepting nature of the resulting sulfonyl group significantly modifies the electronic distribution across the entire aromatic system.

Reduction Chemistry of Benzo(b)naphtho(1,2-d)thiophene Derivatives

The reduction of polycyclic aromatic sulfur heterocycles like Benzo(b)naphtho(1,2-d)thiophene can proceed via catalytic hydrogenation, which typically targets the aromatic rings. Precious metal catalysts such as palladium, platinum, and ruthenium are effective for the hydrogenation of polycyclic aromatic hydrocarbons (PAHs) under various conditions. mdpi.comrsc.orgepa.gov

For simpler benzothiophenes, catalytic hydrogenation using a palladium sulfide (B99878) or rhodium catalyst can reduce the thiophene ring to yield 2,3-dihydrobenzo[b]thiophene. chemicalbook.com In contrast, a Birch reduction using sodium in liquid ammonia (B1221849) can lead to the cleavage of the thiophene ring, forming 2-ethylthiophenol. chemicalbook.com For larger, more complex systems like Benzo(b)naphtho(1,2-d)thiophene, hydrogenation is expected to occur on the less sterically hindered or more reactive aromatic rings. Ruthenium nanoparticles have been shown to be efficient for the partial hydrogenation of PAHs containing 2-4 rings under mild conditions, with hydrogenation typically occurring on the least substituted ring. rsc.orgrsc.org

Cycloaddition Reactions Involving Benzo(b)naphtho(1,2-d)thiophene Rings

The oxidized derivatives of Benzo(b)naphtho(1,2-d)thiophene, particularly the sulfoxides, can participate in cycloaddition reactions, which are powerful methods for constructing complex molecular architectures.

Diels-Alder Type Condensations

The formation of Benzo[b]naphtho[1,2-d]thiophene sulfoxides can be achieved through a Diels-Alder dimerization process. nih.gov In this type of reaction, a benzothiophene S-oxide acts as a diene and reacts with another molecule (a dienophile). This biomimetic approach is inspired by the biodegradation of benzothiophene. researchgate.net Theoretical calculations have shown that transition states with strong π–π stacking interactions are kinetically favorable in the dimerization of benzothiophene S-oxides. researchgate.net This dimerization is a key step in building the larger, nonsymmetrical thiophene-fused aromatic system of BNT sulfoxides. researchgate.net

Radical Reaction Pathways in Benzo(b)naphtho(1,2-d)thiophene Chemistry

Radical reactions offer alternative pathways for the synthesis and transformation of complex heterocyclic systems. A metal-free, bromide-catalyzed radical cyclization of biarylboronic acids with elemental selenium or tellurium has been developed to synthesize a variety of fused heterocycles. acs.orgacs.org Notably, this method has been successfully applied to produce the highly conjugated Benzo[b]naphtho[1,2-d]selenophene in excellent yield. acs.orgacs.org

The proposed mechanism for these reactions involves the formation of a radical species from the biarylboronic acid, which then reacts with the elemental chalcogen (Se or Te). acs.org A subsequent radical cyclization, followed by an air-assisted oxidation and deprotonation process, yields the final fused heterocyclic product. acs.org This demonstrates the viability of radical pathways in constructing the Benzo(b)naphtho[1,2-d]thiophene core and its heavier chalcogen analogues.

Rearrangement Reactions of Benzo(b)naphtho(1,2-d)thiophene Analogues

The skeletal framework of benzo[b]naphtho[1,2-d]thiophene and its analogues, comprised of a fused polycyclic aromatic system containing a thiophene ring, can undergo a variety of rearrangement reactions under thermal, photochemical, and acid-catalyzed conditions. These transformations often lead to isomeric structures with altered connectivity of the aromatic rings and the thiophene moiety, providing pathways to novel polycyclic aromatic sulfur heterocycles (PASHs). Research in this area is driven by the desire to understand the fundamental reactivity of these complex aromatic systems and to synthesize new compounds with potentially unique electronic and photophysical properties.

Photochemical isomerization represents a significant class of rearrangement reactions for thiophene-containing compounds. While direct studies on benzo[b]naphtho[1,2-d]thiophene analogues are not extensively documented, research on related diarylethenes incorporating benzo[b]thiophene-1,1-dioxide units provides insight into the photochromic behavior of these systems. Upon irradiation with UV light, these compounds can undergo reversible cyclization reactions, a form of isomerization, leading to colored closed-ring isomers. The thermal stability and quantum yield of these photoreactions are influenced by the nature and position of substituents on the aromatic framework. For instance, electron-donating groups can shift the absorption bands to longer wavelengths and decrease the cyclization quantum yield, whereas electron-withdrawing groups can have the opposite effect.

Acid-catalyzed rearrangements also offer a route to structural isomers of polycyclic thiophenes. Lewis and Brønsted acids can mediate the annulation and isomerization of thiophene derivatives. For example, the treatment of thiophenes with 2,5-dimethoxytetrahydrofuran (B146720) in the presence of a Lewis acid/Brønsted acid system can lead to the formation of benz-annulated products. While not a direct rearrangement of a pre-existing benzo[b]naphtho[1,2-d]thiophene skeleton, this type of reaction demonstrates the utility of acidic conditions in constructing and potentially rearranging fused thiophene systems.

Thermally induced rearrangements can also lead to significant skeletal changes. Studies on related, larger polycyclic systems containing thiepine (B12651377) rings—seven-membered sulfur-containing rings—have shown that thermal extrusion of the sulfur atom can induce ring contraction and the formation of new polycyclic aromatic hydrocarbons. While this is a fragmentation rather than a true isomerization, it highlights the potential for thermally induced transformations to radically alter the core structure of PASHs.

The table below summarizes findings from studies on rearrangement reactions of analogous polycyclic aromatic sulfur heterocycles, providing a glimpse into the types of transformations that benzo[b]naphtho[1,2-d]thiophene analogues might undergo.

Starting Material AnalogueReaction TypeConditionsProduct(s)Yield (%)
Benzo[b]thiophene-1,1-dioxide based diarylethenesPhotochemical Isomerization365 nm UV light in PMMA filmClosed-ring isomerNot specified
ThiophenesLewis Acid/Brønsted Acid Mediated Benz-Annulation2,5-dimethoxytetrahydrofuran, rtBenz-annulated thiophenesNot specified
3,4-di(methoxycarbonyl)-5-hydroxybenzo[b]thiepinThermal RearrangementNot specifiedNot specifiedNot specified

Mechanistic Research on Benzo B Naphtho 1,2 D Thiophene Interactions in Biological Systems

Molecular Interactions with Enzymes and Receptors

Substrate Activity for Cytochrome P450 Enzymes

Currently, there is a notable lack of specific research data on the substrate activity of 6-methyl-benzo(b)naphtho(1,2-d)thiophene with cytochrome P450 (CYP450) enzymes. While polycyclic aromatic sulfur heterocycles (PASHs) are generally known to be metabolized by the CYP450 system, leading to the formation of various oxygenated products, the specific metabolites and the enzymatic kinetics for this particular methylated compound have not been detailed in the available scientific literature.

Metabolic activation by CYP450 enzymes is a critical step in the potential bioactivation of many polycyclic aromatic compounds to reactive intermediates that can exert toxic or carcinogenic effects. For related, non-methylated PASHs, metabolism often involves the formation of dihydrodiols, sulfoxides, and sulfones. The introduction of a methyl group can significantly influence the rate and regioselectivity of metabolism, potentially leading to different metabolic pathways and biological activities compared to the parent compound. However, without specific studies on 6-methyl-benzo(b)naphtho(1,2-d)thiophene, its role as a substrate for various CYP450 isoforms remains speculative.

Ligand Binding Studies (e.g., aryl hydrocarbon receptor)

Direct ligand binding studies for 6-methyl-benzo(b)naphtho(1,2-d)thiophene with the aryl hydrocarbon receptor (AhR) have not been extensively reported. However, research on the parent compound, benzo(b)naphtho(1,2-d)thiophene, provides some context. Studies have shown that benzo(b)naphtho(1,2-d)thiophene elicited AhR-mediated activity, but this was observed only in a rat liver cell model and not in human cell lines. This suggests a species-specific interaction with the AhR. The same research indicated that the parent compound was inactive in inducing AhR-mediated activity in human cells.

The AhR is a ligand-activated transcription factor that plays a crucial role in regulating the expression of genes involved in xenobiotic metabolism, including several CYP450 enzymes like CYP1A1. The binding of a ligand to AhR initiates a signaling cascade that can lead to the induction of these enzymes. The methylation of the benzo(b)naphtho(1,2-d)thiophene structure at the 6-position could potentially alter its binding affinity and efficacy as an AhR agonist or antagonist. However, without empirical data, the precise nature of the interaction of 6-methyl-benzo(b)naphtho(1,2-d)thiophene with the AhR in different species remains an area for future investigation.

Theoretical Modeling of Molecular Recognition

There is a scarcity of published research focusing on the theoretical modeling of molecular recognition for 6-methyl-benzo(b)naphtho(1,2-d)thiophene. Such computational studies, including molecular docking and molecular dynamics simulations, are valuable tools for predicting the binding affinity and orientation of small molecules within the active sites of enzymes like CYP450s or receptors such as the AhR.

For polycyclic aromatic compounds, theoretical models can help elucidate the structural features that determine their biological activity. For instance, the planarity of the molecule, the electronic properties, and the position of substituents all play a role in how they fit into a binding pocket. In the case of 6-methyl-benzo(b)naphtho(1,2-d)thiophene, modeling could predict how the methyl group influences its interaction with key amino acid residues in the active site of a protein, potentially explaining differences in metabolic profiles or receptor activation compared to its parent compound. The absence of such studies for this specific molecule highlights a gap in the understanding of its molecular interactions.

DNA-Compound Interaction Studies and Related Assays

Mutagenicity Testing Methodologies in Chemical Biology

The mutagenic potential of chemical compounds is frequently assessed using a battery of in vitro and in vivo tests. A cornerstone of this testing is the bacterial reverse mutation assay, commonly known as the Ames test. This assay utilizes various strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The test evaluates the ability of a chemical to cause mutations that restore the gene responsible for histidine synthesis, allowing the bacteria to grow on a histidine-free medium.

The Ames test is often conducted with and without the addition of a metabolic activation system, typically a rat liver homogenate (S9 mix). This is because many chemicals, including polycyclic aromatic compounds, are not mutagenic themselves but can be converted into mutagenic metabolites by enzymes present in the S9 mix, such as cytochrome P450s.

While there are no specific mutagenicity data available for 6-methyl-benzo(b)naphtho(1,2-d)thiophene, a study on the mutagenic activity of several methyl-substituted tri- and tetracyclic aromatic sulfur heterocycles provides valuable insights. In this research, various methylated derivatives were tested using the Salmonella typhimurium strain TA98, which is sensitive to frameshift mutagens. The study revealed that some methyl isomers of benzo(b)naphtho(1,2-d)thiophene did exhibit mutagenic activity, but only in the presence of a metabolic activator and at high concentrations. Specifically, 1-methylbenzo[b]naphtho[1,2-d]thiophene and 3-methylbenzo[b]naphtho[1,2-d]thiophene were reported to be mutagenic under these conditions. This underscores the importance of metabolic activation for the mutagenicity of these compounds and suggests that the position of the methyl group is a critical determinant of their mutagenic potential. The mutagenicity of the 6-methyl isomer was not reported in this particular study.

Table 1: Mutagenicity of Methylated Benzo(b)naphtho(1,2-d)thiophene Isomers

Compound Tester Strain Metabolic Activation (S9) Mutagenic Activity
1-methylbenzo(b)naphtho(1,2-d)thiophene TA98 Required Positive at high concentrations
3-methylbenzo(b)naphtho(1,2-d)thiophene TA98 Required Positive at high concentrations
6-methylbenzo(b)naphtho(1,2-d)thiophene - - Data not available

Environmental Chemical Research Pertaining to Benzo B Naphtho 1,2 D Thiophene

Occurrence and Distribution in Geochemical Matrices

Presence in Fossil Fuels, Coal Tar, and Sedimentary Organic Matter

Benzo(b)naphtho(1,2-d)thiophene and its alkylated derivatives, including 6-methyl-benzo(b)naphtho(1,2-d)thiophene, are polycyclic aromatic sulfur heterocyclic (PASH) compounds found in various geochemical matrices. cup.edu.cn These compounds are significant components of crude oils, coal, and sedimentary rock extracts. researchgate.net Their presence is primarily linked to the thermal alteration of sulfur-rich organic matter over geological time.

In fossil fuels, benzo(b)naphthothiophenes (BNTs) are part of the complex mixture of organosulfur compounds. cup.edu.cn They have been identified in coal liquids and shale oils. cup.edu.cn The distribution and abundance of specific isomers, including methylated forms, can vary depending on the source of the organic matter, the depositional environment, and the thermal history of the fuel. For instance, BNTs have been firmly identified in lacustrine shales, marine carbonates, and crude oils. cup.edu.cn

Coal tar, a byproduct of the carbonization of coal, is another significant reservoir for these compounds. The high temperatures involved in coal tar formation lead to the generation of a wide array of aromatic and heterocyclic compounds, including various isomers of benzo(b)naphthothiophene.

In sedimentary organic matter, the presence of 6-methyl-benzo(b)naphtho(1,2-d)thiophene and other BNTs provides valuable information for geochemical analysis. These compounds have been detected in a range of sedimentary rocks. cup.edu.cn Their distribution in sediments can be influenced by both natural and anthropogenic inputs. For example, PASHs, including benzo(b)naphtho[2,1-d]thiophene and benzo(b)naphtho[1,2-d]thiophene, have been identified in particles derived from the combustion of heavy fuel and coal in industrial and shipping activities. researchgate.net

While specific quantitative data for 6-methyl-benzo(b)naphtho(1,2-d)thiophene is scarce in publicly available literature, the table below provides an overview of the types of geochemical matrices where benzo(b)naphthothiophenes have been reported.

Geochemical MatrixPresence of Benzo(b)naphthothiophenes (BNTs)Specific Mention of Methylated Isomers
Crude OilYesYes
CoalYesYes
Coal TarYesImplied
Shale OilYesYes
Sedimentary RocksYesYes
Marine CarbonatesYesYes
Lacustrine ShalesYesYes

Analytical Methods for Environmental Detection and Quantification

The detection and quantification of 6-methyl-benzo(b)naphtho(1,2-d)thiophene in complex environmental matrices are primarily achieved through chromatographic techniques coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and powerful tool for the analysis of PASHs. cup.edu.cn This method allows for the separation of complex mixtures of isomers and provides definitive identification based on their mass spectra and retention times.

Sample Preparation: Environmental samples such as crude oil, coal extracts, or sediments typically undergo a multi-step preparation process before GC-MS analysis. This usually involves extraction with an organic solvent, followed by fractionation to isolate the aromatic fraction containing the PASHs.

Chromatographic Separation: A capillary column is used in the gas chromatograph to separate the different compounds in the aromatic fraction. The choice of the stationary phase of the column is critical for resolving isomeric compounds.

Mass Spectrometric Detection: As the separated compounds elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification. For quantitative analysis, selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS) can be used to enhance sensitivity and selectivity for the target analyte. researchgate.net For instance, in the analysis of crude oils, triple quadrupole tandem mass spectrometry (GC-MS/MS) in the multiple reaction monitoring (MRM) scan mode has been shown to provide high selectivity for methyldibenzothiophene isomers, a technique that can be applied to methylated benzo(b)naphthothiophenes as well. researchgate.net

The table below summarizes key aspects of the analytical methodology for benzo(b)naphthothiophenes.

Analytical StepTechnique/MethodKey Considerations
ExtractionSolvent ExtractionChoice of solvent depends on the matrix.
Cleanup/FractionationColumn ChromatographyTo isolate the aromatic fraction and remove interferences.
SeparationGas Chromatography (GC)Capillary column with a suitable stationary phase for isomer separation.
IdentificationMass Spectrometry (MS)Comparison of mass spectra and retention times with authentic standards.
QuantificationGC-MS (SIM or MRM)Use of internal standards for accurate quantification.

Biotransformation and Microbial Formation Pathways in Environmental Systems

Microbially Mediated Formation Mechanisms

Research has shown that benzo[b]naphtho[1,2-d]thiophene (B1207054) can be formed through a pathway that is initiated by microbial activity. Studies on the microbial metabolism of benzo[b]thiophene by Pseudomonas isolates revealed the formation of benzothiophene (B83047) sulfoxide (B87167). This microbially produced sulfoxide can then undergo further reactions in the environment.

Abiotic Condensation Processes in Environmental Contexts

The formation of the larger benzo[b]naphtho[1,2-d]thiophene structure from the smaller benzothiophene precursor is not a direct enzymatic conversion. Instead, it results from an abiotic, Diels-Alder-type condensation of two molecules of the microbially synthesized benzothiophene sulfoxide. nih.gov This condensation reaction is followed by the loss of two hydrogen atoms, two oxygen atoms, and one sulfur atom to yield the final benzo[b]naphtho[1,2-d]thiophene molecule. nih.gov

This process has also been observed to produce dimethyl-substituted benzonaphthothiophenes from methylbenzothiophenes, suggesting that a similar pathway could be responsible for the formation of 6-methyl-benzo(b)naphtho(1,2-d)thiophene from a corresponding methylated benzothiophene precursor. The formation of benzo[b]naphtho[1,2-d]thiophene was also observed when a petroleum-degrading mixed culture was incubated with benzothiophene-supplemented crude oil. nih.gov

The following table outlines the proposed pathway for the formation of benzo(b)naphtho[1,2-d]thiophene.

StepProcessDescription
1Microbial OxidationPseudomonas species oxidize benzo[b]thiophene to benzothiophene sulfoxide.
2Abiotic CondensationTwo molecules of the microbially produced sulfoxide undergo a Diels-Alder-type condensation.
3Rearrangement & EliminationThe condensation product loses H2O and SO2 to form benzo[b]naphtho[1,2-d]thiophene.

Thermal Maturity Indicators and Geochemical Applications

The relative distribution of different isomers of methylated polycyclic aromatic sulfur heterocycles, including benzo(b)naphthothiophenes, can serve as valuable indicators of the thermal maturity of source rocks and crude oils. The principle behind this application is that the thermodynamic stability of different isomers varies. As the temperature increases during burial and maturation, the relative abundance of the more thermally stable isomers increases at the expense of the less stable ones.

Ratios of specific methylated dibenzothiophene (B1670422) (MDBT) isomers, such as the 4-MDBT/1-MDBT ratio, are well-established thermal maturity parameters. ekb.eg Similar principles apply to the isomers of benzo(b)naphthothiophene. For instance, the ratio of benzo[b]naphtho[2,1-d]thiophene (B1197495) to benzo[b]naphtho[1,2-d]thiophene has been proposed as a potential indicator for assessing the maturity of source rocks. researchgate.net

While specific studies focusing on the 6-methyl-benzo(b)naphtho(1,2-d)thiophene isomer as a maturity indicator are not widely available, the general concept of using ratios of methylated PASH isomers is a cornerstone of organic geochemistry. The relative abundance of the 6-methyl isomer in relation to other methylated BNT isomers would be expected to change systematically with increasing thermal maturity.

The table below presents some established and proposed thermal maturity parameters based on methylated sulfur-containing aromatic compounds.

Maturity ParameterCompound RatioTrend with Increasing Maturity
Methyldibenzothiophene Ratio (MDR)4-MDBT / 1-MDBTIncreases
Trimethyldibenzothiophene Ratio2,4,6-TMDBT / (2,4,7-+2,4,8)-TMDBTIncreases
Benzonaphthothiophene Ratio (BNTR)BN21T / BN12TIncreases

Use of Isomer Ratios for Thermal Maturity Assessment

The assessment of thermal maturity, a critical parameter in petroleum geology, relies on chemical indicators that change predictably with increasing temperature over geological time. For polycyclic aromatic sulfur heterocycles (PASHs), the ratios of different isomers of a given compound have proven to be effective maturity indicators. This is based on the principle that with increasing thermal stress, chemical equilibria will favor the formation of the most thermodynamically stable isomers. Consequently, the relative abundance of more stable isomers increases in relation to less stable ones.

While specific detailed research on the isomer ratios of 6-methyl-benzo(b)naphtho(1,2-d)thiophene for thermal maturity assessment is not extensively documented in publicly available literature, the principles can be inferred from studies on related compounds such as benzonaphthothiophenes (BNTs) and methyldibenzothiophenes (MDBTs).

For the parent (un-methylated) BNTs, three primary isomers are typically studied: benzo[b]naphtho[2,1-d]thiophene ( cup.edu.cnCurrent time information in Indio-Palm Desert-Palm Springs Metropolitan Area, US.BNT), benzo[b]naphtho[1,2-d]thiophene ( cup.edu.cnCurrent time information in Indio-Palm Desert-Palm Springs Metropolitan Area, US.BNT), and benzo[b]naphtho[2,3-d]thiophene (B1196943) ( cup.edu.cnau.dkBNT). cup.edu.cn Studies on these compounds in coals have shown that the relative abundances of cup.edu.cnCurrent time information in Indio-Palm Desert-Palm Springs Metropolitan Area, US.BNT and cup.edu.cnau.dkBNT to the more stable cup.edu.cnCurrent time information in Indio-Palm Desert-Palm Springs Metropolitan Area, US.BNT are primarily controlled by thermal maturation. cup.edu.cn This has led to the proposal of maturity indicators based on the ratios of these isomers. cup.edu.cn

Similarly, for MDBTs, the ratio of the more stable 4-MDBT to the less stable 1-MDBT (Methyldibenzothiophene Ratio, MDR) is a widely used maturity parameter, particularly in sulfur-rich source rocks. researchgate.net The concentration of the thermally more stable 4-MDBT consistently increases with rising maturity. researchgate.net

Based on these analogous compound classes, it is hypothesized that the various methyl isomers of benzo(b)naphtho(1,2-d)thiophene, including the 6-methyl- isomer, would exhibit differential thermal stabilities. Consequently, their isomer ratios would be expected to vary systematically with increasing thermal maturity. To illustrate this principle, the following hypothetical data table shows how such ratios might be applied.

Table 1: Hypothetical Isomer Ratios of Methylated Benzo(b)naphtho(1,2-d)thiophenes at Different Thermal Maturities

Thermal Maturity Level Vitrinite Reflectance (%Ro) Hypothetical Ratio of (More Stable Isomer) / (Less Stable Isomer)
Immature 0.45 0.8
Early Mature (Oil Window) 0.70 1.5
Peak Mature (Oil Window) 1.00 2.8
Late Mature (Gas Window) 1.50 4.5

Quantum Chemical Calculations in Geochemical Stability Assessment

Quantum chemical calculations are a powerful theoretical tool used to predict the thermodynamic properties of molecules, including their relative stabilities. These computational methods are fundamental to understanding why certain isomer ratios are effective geochemical indicators. By calculating properties such as the standard molar enthalpy of formation in the gaseous state (ΔfH_m°(g)), researchers can determine the inherent stability of different molecular structures. nih.gov

For complex molecules like benzo(b)naphtho(1,2-d)thiophene and its methylated derivatives, experimental determination of these thermodynamic properties can be challenging. Quantum chemical calculations provide a reliable alternative for establishing the stability hierarchy of a series of isomers.

In the context of benzonaphthothiophenes, quantum chemical computations have been used to calculate their thermodynamic stabilities, revealing the following stability sequence for the parent isomers: cup.edu.cnCurrent time information in Indio-Palm Desert-Palm Springs Metropolitan Area, US.BNT > cup.edu.cnau.dkBNT > cup.edu.cnCurrent time information in Indio-Palm Desert-Palm Springs Metropolitan Area, US.BNT. cup.edu.cn This calculated stability order provides the theoretical underpinning for the observed changes in their isomer ratios with increasing thermal maturity in geological samples. cup.edu.cn

The results of these calculations allow for the ranking of isomers based on their predicted thermodynamic stability. This ranking is crucial for identifying which isomers are likely to be favored at higher levels of thermal maturity and, therefore, which isomer ratios will be the most sensitive and reliable indicators of that maturity.

Table 2: Illustrative Example of Calculated Thermodynamic Stabilities for Hypothetical Methyl-Benzo(b)naphtho(1,2-d)thiophene Isomers

Isomer Position of Methyl Group Calculated Relative Energy (kJ/mol) Predicted Relative Thermodynamic Stability
Isomer A 2-methyl +5.2 Less Stable
Isomer B 4-methyl +2.8 Moderately Stable
Isomer C 6-methyl- 0.0 Most Stable (Reference)

This theoretical framework, validated by empirical observations from geological samples, solidifies the use of isomer ratios of compounds like 6-methyl-benzo(b)naphtho(1,2-d)thiophene in environmental and geochemical research.

Future Research Directions and Emerging Paradigms for Benzo B Naphtho 1,2 D Thiophene

Exploration of Novel Synthetic Methodologies for Substituted Derivatives

The synthesis of structurally precise PASHs is foundational to exploring their properties and applications. While methods for creating the parent benzo[b]naphthothiophene core exist, future research will likely focus on developing more efficient and regioselective pathways to introduce substituents like the methyl group.

One promising avenue is the advancement of photochemical cyclization reactions. The synthesis of methylated chrysenes and thiahelicenes through photocyclization of corresponding stilbenoid precursors suggests that a similar strategy could be employed for 6-methyl-benzo(b)naphtho(1,2-d)thiophene. researchgate.netnih.govmdpi.com This would involve the synthesis of a suitably substituted styrylthiophene precursor, followed by an iodine-promoted photochemical cyclization. This method offers the potential for high yields and regiocontrol, which is crucial for producing specific isomers for detailed study. mdpi.com

Furthermore, transition-metal-catalyzed cross-coupling reactions, which have been pivotal in the synthesis of complex organic molecules, could be further optimized for the construction of the benzo(b)naphtho(1,2-d)thiophene skeleton with predetermined substitution patterns. Research into novel catalytic systems that can tolerate a wider range of functional groups and operate under milder conditions will be essential.

Below is a table summarizing potential synthetic strategies:

Synthetic StrategyDescriptionPotential AdvantagesKey Research Focus
Photochemical Cyclization Intramolecular cyclization of a stilbene-like precursor containing the thiophene (B33073) and naphthalene (B1677914) moieties, induced by UV light, often with an oxidizing agent like iodine.High yields, potential for regioselectivity, mild reaction conditions.Design and synthesis of stable, stereochemically defined precursors; optimization of reaction conditions (wavelength, solvent, oxidant).
Transition-Metal Catalysis Stepwise construction of the fused ring system using reactions like Suzuki, Stille, or Buchwald-Hartwig couplings to form key C-C and C-S bonds.High functional group tolerance, modularity, and control over substitution patterns.Development of new, more active and selective catalysts; exploration of C-H activation strategies to reduce pre-functionalization steps.
Biomimetic Synthesis Inspired by the biodegradation of benzothiophenes, this approach could involve oxidative dimerization or cyclization reactions to form the core structure. nih.govPotentially environmentally benign, novel reaction pathways.Understanding the enzymatic processes of PASH metabolism; developing chemical catalysts that mimic enzymatic activity.

Advanced Functionalization Strategies for Enhanced Material Properties

To tailor the properties of 6-methyl-benzo(b)naphtho(1,2-d)thiophene for specific applications, the development of advanced functionalization strategies is paramount. Beyond the methyl group, the introduction of other substituents can profoundly influence its electronic, optical, and self-assembly characteristics.

Future research should explore late-stage C-H functionalization, a powerful tool for modifying complex molecules without the need for de novo synthesis. researchgate.net This could involve directing-group-assisted or transition-metal-catalyzed reactions to selectively introduce functional groups at various positions on the aromatic core. For instance, the introduction of electron-withdrawing or electron-donating groups can be used to tune the HOMO and LUMO energy levels, a critical parameter for applications in organic electronics. rsc.org

Furthermore, the methyl group itself can serve as a handle for further transformations. Radical halogenation of the methyl group, followed by nucleophilic substitution, could open pathways to a wide array of derivatives with diverse functionalities. researchgate.net

Development of New Applications in Emerging Materials Science Domains

The unique π-conjugated system of benzo(b)naphthothiophenes suggests their potential in various areas of materials science. While applications for the parent compound have been explored, the influence of substitution, as in the 6-methyl derivative, could unlock new possibilities.

A primary area of focus will be in organic electronics . The structural rigidity and potential for close packing make these compounds attractive candidates for organic field-effect transistors (OFETs). rsc.orgmdpi.com The methyl group can influence the solid-state packing and, consequently, the charge carrier mobility. Future work should involve fabricating and characterizing OFET devices based on thin films of 6-methyl-benzo(b)naphtho(1,2-d)thiophene to assess its performance as an organic semiconductor.

Another promising domain is organic photovoltaics (OPVs) . Thiophene-based materials are known for their excellent light-absorbing properties. ktu.edu By functionalizing the 6-methyl-benzo(b)naphtho(1,2-d)thiophene core with suitable donor and acceptor moieties, it may be possible to design novel materials for use in the active layer of solar cells.

The inherent fluorescence of many polycyclic aromatic compounds also points towards applications in organic light-emitting diodes (OLEDs) and fluorescent sensors . Research into the photophysical properties of 6-methyl-benzo(b)naphtho(1,2-d)thiophene and its derivatives will be crucial to evaluate their potential in these areas. ktu.edu

Deeper Understanding of Structure-Reactivity Relationships and Mechanistic Pathways

A fundamental understanding of how the molecular structure of 6-methyl-benzo(b)naphtho(1,2-d)thiophene dictates its chemical reactivity is essential for its rational design and application. The position of the methyl group can significantly influence the electron density distribution across the aromatic system, thereby affecting its susceptibility to electrophilic or nucleophilic attack.

Future research should employ kinetic studies of various reactions, such as oxidation, reduction, and substitution, to quantify the effect of the methyl group at the 6-position. This experimental data, when coupled with computational analysis, can lead to the development of predictive models for the reactivity of other substituted derivatives.

Integration of Advanced Computational and Experimental Approaches

The synergy between computational chemistry and experimental work is a powerful paradigm for accelerating materials discovery. For a molecule like 6-methyl-benzo(b)naphtho(1,2-d)thiophene, where experimental data may be scarce, computational modeling can provide invaluable insights and guide experimental efforts.

Quantum chemical calculations , such as Density Functional Theory (DFT), can be used to predict a wide range of properties, including:

Molecular geometry and electronic structure: Understanding the planarity, bond lengths, and orbital energies (HOMO/LUMO).

Spectroscopic properties: Simulating UV-Vis and fluorescence spectra to aid in experimental characterization. nih.gov

Reactivity indices: Calculating parameters like electrostatic potential surfaces to predict sites of electrophilic or nucleophilic attack.

Computational databases of polycyclic aromatic systems are becoming increasingly important for data-driven discovery. chemrxiv.org Including 6-methyl-benzo(b)naphtho(1,2-d)thiophene and its isomers in such databases would facilitate the identification of structure-property relationships across a vast chemical space. usu.edu

The following table outlines how computational and experimental approaches can be integrated:

Research AreaComputational ApproachExperimental Validation
Synthesis Modeling reaction pathways and transition states to predict feasibility and regioselectivity.Laboratory synthesis and characterization of products (NMR, MS, X-ray crystallography).
Material Properties Calculating electronic band structure, charge transport parameters, and excited state properties.Device fabrication and testing (OFETs, OPVs), spectroscopic measurements (UV-Vis, photoluminescence).
Reactivity Simulating reaction mechanisms and calculating activation energies.Kinetic studies, product analysis, and mechanistic investigations.
Self-Assembly Molecular dynamics simulations to predict packing motifs and intermolecular interaction energies.Atomic Force Microscopy (AFM), Scanning Tunneling Microscopy (STM), X-ray diffraction of single crystals or thin films.

Elucidation of Complex Intermolecular Interactions and Self-Assembly Phenomena

The performance of organic materials in solid-state devices is critically dependent on their molecular organization. Therefore, understanding the intermolecular interactions and self-assembly of 6-methyl-benzo(b)naphtho(1,2-d)thiophene is a key research direction.

The planar, aromatic nature of the molecule suggests that π-π stacking interactions will be a dominant force in its self-assembly. The presence and position of the methyl group can modulate these interactions, either by introducing steric hindrance or by engaging in C-H···π interactions.

Future studies should employ techniques like X-ray crystallography to determine the single-crystal packing structure, providing definitive information on intermolecular arrangements. For thin films, techniques such as Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) can reveal the morphology and molecular ordering at surfaces.

Computational studies will also be instrumental in this area. Molecular dynamics simulations can be used to model the self-assembly process in solution and predict the most stable packing arrangements in the solid state. High-level quantum chemical calculations can be used to accurately quantify the strength of different intermolecular interactions (e.g., π-π stacking, van der Waals forces, C-H···S interactions).

By systematically investigating these future research directions, the scientific community can unlock the full potential of 6-methyl-benzo(b)naphtho(1,2-d)thiophene and its derivatives, paving the way for the development of a new generation of high-performance organic materials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Benzo[b]naphtho[1,2-d]thiophene derivatives, and how can experimental parameters be optimized?

  • Methodological Answer :

  • Visible-Light-Driven Synthesis : A diarylethene derivative (BNTP-BTTO4) was synthesized using visible light (405 nm) to drive photocyclization. Key parameters include solvent selection (e.g., toluene for stability), irradiation time (optimized to 30 minutes), and temperature control (25°C) to minimize side reactions .
  • Biomimetic Approaches : Inspired by enzymatic pathways, sulfoxide derivatives of Benzo[b]naphtho[1,2-d]thiophene (BNT) were synthesized via Diels-Alder dimerization. Reaction conditions (e.g., peroxide catalysts, ambient light) and purification methods (e.g., column chromatography) are critical for yield optimization .

Q. How can the molecular structure of 6-methyl-Benzo[b]naphtho[1,2-d]thiophene be confirmed using spectroscopic techniques?

  • Methodological Answer :

  • Mass Spectrometry (MS) : Electron ionization (EI-MS) at 70 eV provides molecular ion peaks (e.g., m/z 234 for C₁₆H₁₀S) and fragmentation patterns for structural validation .
  • GC-MS Analysis : Used for quantifying trace amounts in environmental samples, with retention time matching to certified standards (e.g., 10 µg/mL in cyclohexane) .
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in deuterated solvents (e.g., CDCl₃) confirms substituent positions and aromaticity .

Advanced Research Questions

Q. What are the key considerations in designing experiments to study the photophysical properties of Benzo[b]naphtho[1,2-d]thiophene-based materials?

  • Methodological Answer :

  • Fluorescence Studies : Monitor fluorescence quantum yield (ΦF) using integrating sphere setups. For BNTP-BTTO4, ΦF increased from 0.02 (open form) to 0.45 (closed form) under 405 nm light .
  • Phosphorescence Analysis : Correlate molecular structure (e.g., sulfur atom position) with phosphorescence transition energy using empirical models. Polycyclic thiophenes exhibit red-shifted emission due to extended conjugation .
  • Solvent and Stability : Use degassed solvents to prevent quenching and conduct accelerated aging tests (e.g., 72-hour UV exposure) to assess photostability .

Q. How do enzymatic oxidation pathways affect the environmental persistence and toxicity of Benzo[b]naphtho[1,2-d]thiophene derivatives?

  • Methodological Answer :

  • Metabolic Profiling : Incubate with liver microsomes (e.g., rat S9 fraction) to identify metabolites like sulfoxides and dihydrodiols. Strain-specific differences (Wistar vs. F344 rats) highlight the role of cytochrome P450 isoforms .
  • Dioxygenase Catalysis : Bacterial enzymes (e.g., biphenyl dioxygenase) oxidize the thiophene ring, forming cis-dihydrodiols. Regioselectivity depends on substrate orientation in the enzyme active site .

Q. What analytical challenges arise in quantifying trace levels of Benzo[b]naphtho[1,2-d]thiophene in environmental samples, and how can they be mitigated?

  • Methodological Answer :

  • Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges to concentrate analytes from sediments or water. Recovery rates improve with deuterated internal standards (e.g., D12-labeled PAHs) .
  • Matrix Interference : Employ tandem MS (e.g., GC-MS/MS) to distinguish target compounds from co-eluting isomers (e.g., benzo[b]naphtho[2,1-d]thiophene) .
  • Calibration Standards : Use certified reference materials (10 mg/L in cyclohexane) to ensure accuracy .

Q. How does the introduction of a methyl group at the 6-position influence the electronic and photophysical properties compared to the parent compound?

  • Methodological Answer :

  • Electronic Effects : Methyl substitution increases electron density at the sulfur atom, enhancing fluorescence quantum yield by 15–20% compared to the unsubstituted parent .
  • Steric Hindrance : Molecular dynamics simulations reveal that the methyl group restricts rotational freedom, reducing non-radiative decay pathways and improving photostability .
  • Comparative Studies : Use DFT calculations (B3LYP/6-31G*) to compare HOMO-LUMO gaps of methylated vs. non-methylated derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.